(2-Methoxy-4,6-dimethylphenyl)boronic acid
Overview
Description
(2-Methoxy-4,6-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Tetraarylpentaborates
(2-Methoxy-4,6-dimethylphenyl)boronic acid is involved in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit specific structural and chemical properties, making them significant in inorganic chemistry research (Nishihara, Nara, & Osakada, 2002).Suzuki-Miyaura Cross-Coupling Reactions
The compound plays a role in Suzuki-Miyaura cross-coupling reactions, particularly in the regioselective formation of biarylated products and atropisomers with different stereochemistry. This is crucial in the field of organic synthesis and stereoselective synthesis (Pomarański et al., 2019).Role in Boroxine Formation and Supramolecular Structure
This boronic acid is key in the formation of enantiomerically pure boroxines, which have distinct structural properties, as evidenced in their solid-state structures and redox processes. These findings are important in organometallic chemistry (Thilagar et al., 2011).Influence on Crystal Structure in Boronic Acids
The presence of ortho-alkoxy substituents like this compound influences the crystal structure of boronic acids, demonstrating varied interactions in different substituted species. This research is significant in crystal engineering and molecular packing studies (Cyrański et al., 2012).Improved Preparation Methods
Studies have focused on optimizing the preparation methods for compounds like 2,6-dimethylphenyl boronic acid, enhancing yields and moderating experimental conditions. Such developments are beneficial in synthetic chemistry and industrial applications (Yong & Wei, 2007).Macrocyclic Chemistry Applications
The compound is utilized in the preparation of dimeric and tetrameric boronates in macrocyclic chemistry. Its role in forming complex structures through X-ray crystallography contributes to advancements in organometallic chemistry (Fárfan et al., 1999).Fluorescence Quenching Studies
The boronic acid derivatives, including those with methoxy phenyl groups, are studied for their fluorescence quenching properties in alcohols. Such studies are important in understanding molecular interactions and photophysical properties (Geethanjali et al., 2015).Triplet Activity in Organic Phosphors
Introducing an sp3 oxygen-bridged methoxylphenyl group to boron complexes significantly enhances their triplet quantum yield. This finding has implications in the fields of organic phosphors and their applications in various technologies (Huang et al., 2018).Sugar-Binding in Biological Contexts
The compound contributes to the development of a new class of carbohydrate-binding boronic acids, with implications in designing receptors and sensors for cell-surface glycoconjugates. This research is significant in biochemistry and medicinal chemistry (Dowlut & Hall, 2006).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Mechanism of Action
Target of Action
The primary target of (2-Methoxy-4,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . The transmetalation step then occurs, where the boronic acid group is transferred from boron to palladium . These steps result in the formation of a new carbon–carbon bond .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for stability .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This allows for the construction of complex organic molecules, making it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of this compound in the SM cross-coupling reaction can be influenced by various environmental factors. For instance, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
Properties
IUPAC Name |
(2-methoxy-4,6-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFAFBPZFGAMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620276 | |
Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355836-08-7 | |
Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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